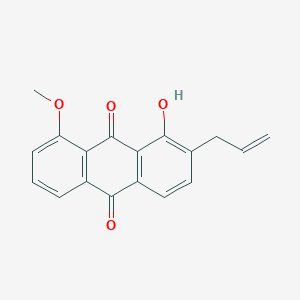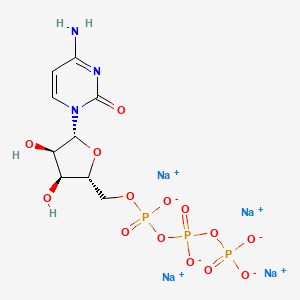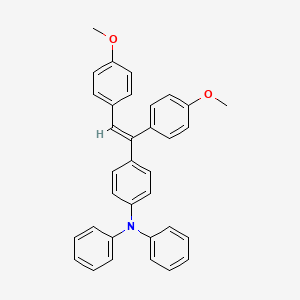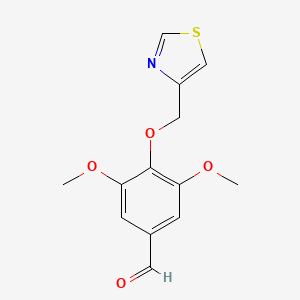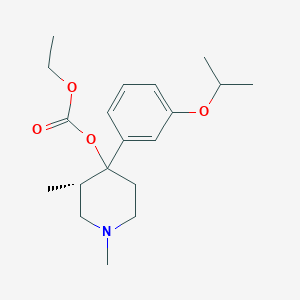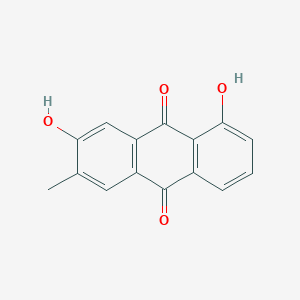
(2-Ethylcyclohexyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclohexyl ring substituted with an ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylcyclohexyl)methanesulfonamide typically involves the reaction of (2-ethylcyclohexyl)amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(2-ethylcyclohexyl)amine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Ethylcyclohexyl)methanesulfonamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Ethylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, this compound can exert antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but without the cyclohexyl and ethyl substitutions.
N-(2-ethylcyclohexyl)methanesulfonamide: A closely related compound with similar structural features.
Uniqueness
(2-Ethylcyclohexyl)methanesulfonamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the ethyl group on the cyclohexyl ring can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
(2-ethylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
SRSLRGBFHLOZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
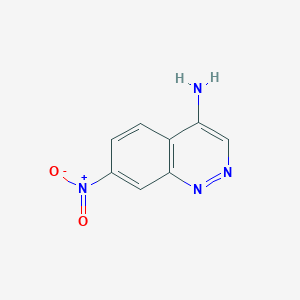
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
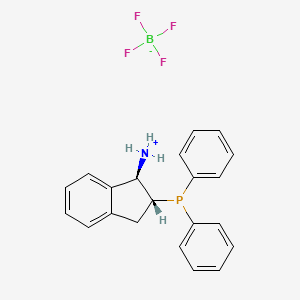
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
